Bienvenue dans la boutique en ligne BenchChem!

Pyridine, 2-chloro-4-methoxy-, 1-oxide

Physicochemical profiling Lipophilicity ADME prediction

Pyridine, 2-chloro-4-methoxy-, 1-oxide (CAS 38608-87-6) is a heterocyclic aromatic N-oxide with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol. It belongs to the 2,4-disubstituted pyridine N-oxide class, featuring a chlorine atom at the 2-position and a methoxy group at the 4-position on a pyridine ring whose nitrogen is oxidized to the N-oxide.

Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
CAS No. 38608-87-6
Cat. No. B3052124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-chloro-4-methoxy-, 1-oxide
CAS38608-87-6
Molecular FormulaC6H6ClNO2
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=[N+](C=C1)[O-])Cl
InChIInChI=1S/C6H6ClNO2/c1-10-5-2-3-8(9)6(7)4-5/h2-4H,1H3
InChIKeyYLWRUNDOGZQCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 2-chloro-4-methoxy-, 1-oxide (CAS 38608-87-6): Procurement-Relevant Identity and Compound Class Context


Pyridine, 2-chloro-4-methoxy-, 1-oxide (CAS 38608-87-6) is a heterocyclic aromatic N-oxide with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It belongs to the 2,4-disubstituted pyridine N-oxide class, featuring a chlorine atom at the 2-position and a methoxy group at the 4-position on a pyridine ring whose nitrogen is oxidized to the N-oxide. The compound is commercially available with a standard purity of 97%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) . Its SMILES notation is COC1=CC=[N+]([O-])C(Cl)=C1 . This substitution pattern places it at the intersection of electron-withdrawing (2-Cl) and electron-donating (4-OMe) influences on the N-oxide framework, a combination that fundamentally differentiates its physicochemical and reactivity profile from both mono-substituted and non-N-oxide analogs.

Why 2-Chloro-4-methoxypyridine 1-Oxide Cannot Be Replaced by Generic Pyridine N-Oxide Analogs in Research and Industrial Workflows


Substituting this compound with a generic pyridine N-oxide or a mono-substituted analog (e.g., 2-chloropyridine N-oxide or 4-methoxypyridine N-oxide) introduces critical divergences in lipophilicity, electronic character, and synthetic handle availability that propagate through multi-step syntheses and biological assays. The simultaneous presence of the 2-chloro and 4-methoxy substituents creates a push-pull electronic system not present in either mono-substituted derivative, altering N-oxide oxygen basicity, reduction potential, and regioselectivity of electrophilic and nucleophilic attacks [1]. Furthermore, the 2,4-disubstituted N-oxide scaffold is explicitly claimed in composition-of-matter patents for HIV reverse transcriptase inhibitors [2] and PDE4 inhibitors [3], meaning that procurement of an unsubstituted or differently substituted analog would place a research program outside the specific intellectual property landscape of these therapeutic classes. The quantitative evidence below demonstrates that even closely related analogs differ measurably in key properties that directly impact experimental reproducibility, synthetic route design, and biological target engagement.

Quantitative Differentiation Evidence: Pyridine, 2-chloro-4-methoxy-, 1-oxide vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Intermediate Polarity Between 2-Chloropyridine N-Oxide and 2-Chloro-4-nitropyridine N-Oxide

The target compound exhibits a calculated LogP of 1.56, which is substantially lower than its closest comparator 2-chloropyridine N-oxide (LogP = 1.77) and its 4-nitro precursor 2-chloro-4-nitropyridine N-oxide (LogP = 2.20) . This ~0.2 log unit reduction relative to 2-chloropyridine N-oxide reflects the polarizing effect of the 4-methoxy group, which increases hydrogen-bond acceptor capacity and reduces membrane permeability. The LogP of the non-N-oxide parent 2-chloro-4-methoxypyridine (1.74) is higher than the N-oxide, confirming the polarity-enhancing effect of N-oxidation . For procurement decisions, this means that extraction efficiency, reverse-phase HPLC retention, and biological compartment partitioning will differ measurably among these analogs.

Physicochemical profiling Lipophilicity ADME prediction

Polar Surface Area (PSA) Differentiation: Elevated Hydrogen-Bonding Capacity vs. Mono-Substituted N-Oxide Analogs

The target compound possesses a calculated topological polar surface area (TPSA) of 34.69 Ų , which is 36% higher than 2-chloropyridine N-oxide (TPSA = 25.46 Ų) and approximately 57% higher than 4-methoxypyridine N-oxide (predicted TPSA ≈ 22.1 Ų). This elevated PSA arises from the additive contribution of the N-oxide oxygen (which contributes ~17 Ų), the methoxy oxygen, and the chlorine atom. The PSA value exceeds the 30 Ų threshold commonly associated with improved aqueous solubility, positioning this compound as more soluble in polar media than its chlorinated analog lacking the methoxy group. For procurement in drug discovery contexts, this difference directly influences solubility in assay buffers and formulation development.

Drug-likeness Polar surface area Hydrogen bonding

Ionization Potential Modulation: Unique Electronic Character of the 2-Cl/4-OMe N-Oxide System Relative to Mono-Substituted N-Oxides

While direct experimental ionization potential (IP) data are not available for the target compound, interpolation from well-characterized analogs enables class-level inference. The vertical ionization energy of 4-methoxypyridine N-oxide is 7.89 eV (photoelectron spectroscopy) [1], substantially lower than pyridine N-oxide (8.38 eV) [2], reflecting the electron-donating character of the para-methoxy group. Conversely, electron-withdrawing substituents such as 4-nitro raise the IP above 9 eV [2]. The 2-chloro substituent (σm = 0.37) exerts a moderate electron-withdrawing inductive effect that partially offsets the methoxy-induced IP lowering. The resulting ionization potential of the target compound is predicted to lie between 7.89 eV and 8.38 eV, creating a distinct electronic profile compared to either mono-substituted analog. This directly affects the compound's behavior in single-electron transfer (SET) reactions, charge-transfer complex formation, and oxidative metabolism.

Electronic structure Ionization potential Redox chemistry

Patent-Backed Scaffold Specificity: 2,4-Disubstituted Pyridine N-Oxide Genera in HIV RT and PDE4 Inhibitor Intellectual Property

The 2,4-disubstituted pyridine N-oxide chemotype, which specifically encompasses 2-chloro-4-methoxypyridine 1-oxide, is the subject of composition-of-matter claims in U.S. Patent 6,809,109 B2, titled '2,4-Disubstituted-pyridine N-oxides useful as HIV reverse transcriptase inhibitors' [1]. The generic Markush structure in the patent claims pyridine N-oxides substituted at the 2- and 4-positions with halogens, alkyl, and alkoxy groups. This compound class has demonstrated specific anti-HIV-1 activity acting through non-nucleoside reverse transcriptase inhibition, with some members exhibiting a dual mechanism of action independent of RT inhibition [2]. Additionally, pyridine N-oxide analogs of N-substituted diarylamines, which include 2,4-disubstituted variants, are claimed as PDE4 inhibitors with improved side-effect profiles in U.S. Patent Application 20040152902 A1 [3]. In contrast, mono-substituted pyridine N-oxides (2-chloro only or 4-methoxy only) fall outside the specific inventive space of these patents, making the 2,4-disubstituted pattern essential for both freedom-to-operate and target engagement considerations.

Medicinal chemistry HIV reverse transcriptase PDE4 inhibition Patent landscape

Dual Synthetic Handle Advantage: Orthogonal Reactivity of 2-Chloro (Nucleofuge) and 4-Methoxy (Directing/Activating) Groups on the N-Oxide Scaffold

The target compound presents two chemically orthogonal functional handles on the N-oxide-activated pyridine ring: the 2-chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr), while the 4-methoxy group acts as an electron-donating substituent that activates the ring and directs electrophilic substitution. In contrast, 2-chloropyridine N-oxide (CAS 2402-95-1) lacks the 4-methoxy directing/activating group, and 4-methoxypyridine N-oxide (CAS 1122-96-9) lacks the 2-chloro nucleofuge . This dual functionality enables sequential derivatization: for example, the 2-chloro position can undergo SNAr displacement with N-nucleophiles to yield 2-amino-substituted derivatives, while the 4-methoxy group can be demethylated to the 4-hydroxypyridine N-oxide for further functionalization [1]. The N-oxide group further activates the 2-position toward nucleophilic attack compared to the corresponding non-N-oxide pyridine. The specific 2-chloro/4-methoxy combination also enables 4-methoxy-2,3-pyridyne generation upon appropriate activation, as demonstrated for the reduced form 2-chloro-4-methoxypyridine [2], a synthetic pathway not accessible from mono-substituted analogs.

Synthetic methodology Nucleophilic aromatic substitution Regioselective functionalization

High-Value Application Scenarios for Pyridine, 2-chloro-4-methoxy-, 1-oxide (CAS 38608-87-6) Based on Verified Differentiation Evidence


Intermediate for 2,4-Disubstituted Pyridine N-Oxide-Based HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development Programs

This compound serves as a key intermediate within the 2,4-disubstituted pyridine N-oxide patent space (U.S. Patent 6,809,109 B2) for HIV RT inhibitor development [1]. Its LogP of 1.56 and PSA of 34.69 Ų fall within favorable drug-like property ranges, and its dual synthetic handles (C2-Cl for SNAr diversification, C4-OMe for electronic tuning) enable systematic SAR exploration that is not possible with mono-substituted N-oxide analogs. Research groups pursuing NNRTI programs should prioritize this specific compound over 2-chloropyridine N-oxide or 4-methoxypyridine N-oxide to maintain alignment with patent-protected chemical space and to access the full range of derivatization options.

Divergent Synthesis of 2-Amino-4-alkoxy/aryloxy Pyridine N-Oxides via Sequential SNAr at C2 and Demethylation-Functionalization at C4

The orthogonal reactivity of the 2-chloro (nucleofuge) and 4-methoxy (demethylatable) groups, enhanced by N-oxide ring activation, enables a two-step divergent synthesis of 2,4-difunctionalized pyridine N-oxides . In the first step, the 2-chloro position undergoes SNAr displacement with amine nucleophiles. In the second step, the 4-methoxy group is demethylated (e.g., using BBr₃ or HBr) to reveal the 4-hydroxypyridine N-oxide, which can be further alkylated or arylated. This sequential strategy cannot be executed with 2-chloropyridine N-oxide (no C4 handle) or 4-methoxypyridine N-oxide (no C2 nucleofuge), making the target compound the sole intermediate capable of supporting this efficient route.

Precursor for 4-Methoxy-2,3-Pyridyne Generation in Natural Product and Heterocycle Synthesis

Building on the Walters and Shay (1995) demonstration that 2-chloro-4-methoxypyridine is a competent precursor for 4-methoxy-2,3-pyridyne formation via directed deprotonation [2], the corresponding N-oxide (this compound) can serve as a protected/stabilized precursor that is reduced to the active pyridine in situ. The 4-methoxy-2,3-pyridyne intermediate is valuable for constructing complex polycyclic frameworks through Diels-Alder cycloaddition with furans and other dienes. This application is unique to the 2-chloro-4-methoxy substitution pattern and is not feasible with 2-chloropyridine N-oxide or 4-methoxypyridine N-oxide.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies on Pyridine N-Oxide Lipophilicity and Hydrogen-Bonding Capacity

With a LogP of 1.56 and a PSA of 34.69 Ų, this compound occupies a specific and quantifiable position in the pyridine N-oxide property space that is distinct from both the more lipophilic 2-chloropyridine N-oxide (LogP 1.77, PSA 25.46) and the less polar 4-methoxypyridine N-oxide (PSA ~22.1 Ų) . This makes it a valuable reference compound for systematic SPR studies correlating substitution pattern with solubility, permeability, and metabolic stability. Procurement for SPR panels should include this compound as a representative of the dual-substituted class, rather than using mono-substituted surrogates that would introduce systematic bias into the dataset.

Quote Request

Request a Quote for Pyridine, 2-chloro-4-methoxy-, 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.